Nalpha-[(2s)-2-{[[(1r)-1-Amino-3-Phenylpropyl](Hydroxy)phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG013A is a phosphinic acid tripeptide mimetic inhibitor. It is known for its ability to inhibit endoplasmic reticulum aminopeptidase 1 (ERAP1) and endoplasmic reticulum aminopeptidase 2 (ERAP2) with IC50 values of 33 nM and 11 nM, respectively . This compound has shown potential in the research of autoimmune diseases and cancer .
Méthodes De Préparation
The synthesis of DG013A involves a stereoselective route to ensure high enantiomeric and diastereomeric purity . The synthetic route includes the following steps:
Formation of the phosphinic acid moiety: This involves the reaction of a suitable phosphinic acid precursor with a tripeptide scaffold.
Coupling reactions: The tripeptide scaffold is coupled with the phosphinic acid moiety under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to achieve high purity.
Analyse Des Réactions Chimiques
DG013A undergoes various chemical reactions, including:
Inhibition reactions: It inhibits ERAP1 and ERAP2 by binding to their active sites, preventing the trimming of antigenic peptides.
Substitution reactions: The compound can undergo substitution reactions at the phosphinic acid moiety, leading to the formation of analogues with different properties.
Common reagents used in these reactions include phosphinic acid precursors, tripeptide scaffolds, and coupling agents. The major products formed from these reactions are analogues of DG013A with varying inhibitory activities .
Applications De Recherche Scientifique
DG013A has several scientific research applications:
Autoimmune diseases: It is used to study the role of ERAP1 and ERAP2 in autoimmune diseases by inhibiting their activity and observing the effects on antigen presentation.
Cancer research: DG013A is used to investigate the role of ERAP1 and ERAP2 in cancer immunotherapy.
Biological studies: The compound is used as a tool to understand the molecular mechanisms of antigen processing and presentation.
Mécanisme D'action
DG013A exerts its effects by inhibiting the activity of ERAP1 and ERAP2. These enzymes are involved in the trimming of antigenic peptides for presentation on major histocompatibility complex class I molecules. By inhibiting these enzymes, DG013A alters the repertoire of peptides presented on the cell surface, potentially enhancing immune responses against tumors and modulating immune responses in autoimmune diseases .
Comparaison Avec Des Composés Similaires
DG013A is unique due to its high affinity and selectivity for ERAP1 and ERAP2. Similar compounds include:
Phosphinic acid tripeptide analogues: These compounds share a similar structure and mechanism of action but may have different affinities and selectivities for ERAP1 and ERAP2.
Other ERAP inhibitors: Compounds such as those targeting insulin-regulated aminopeptidase (IRAP) also share similarities with DG013A but have different molecular targets and applications.
DG013A stands out due to its potent inhibitory activity and its application in both autoimmune disease and cancer research .
Propriétés
Formule moléculaire |
C27H37N4O4P |
---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid |
InChI |
InChI=1S/C27H37N4O4P/c1-18(2)14-21(17-36(34,35)25(28)13-12-19-8-4-3-5-9-19)27(33)31-24(26(29)32)15-20-16-30-23-11-7-6-10-22(20)23/h3-11,16,18,21,24-25,30H,12-15,17,28H2,1-2H3,(H2,29,32)(H,31,33)(H,34,35)/t21-,24+,25-/m1/s1 |
Clé InChI |
QKFOTLXPIIESQI-IEZKXTBUSA-N |
SMILES isomérique |
CC(C)C[C@H](CP(=O)([C@H](CCC1=CC=CC=C1)N)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N |
SMILES canonique |
CC(C)CC(CP(=O)(C(CCC1=CC=CC=C1)N)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.